molecular formula C12H12O3 B8434811 7-(1,1-Dimethylethyl)-2,3-benzofurandione CAS No. 61072-57-9

7-(1,1-Dimethylethyl)-2,3-benzofurandione

Cat. No. B8434811
Key on ui cas rn: 61072-57-9
M. Wt: 204.22 g/mol
InChI Key: NRSCFTBZXMVTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04939133

Procedure details

A mixture of 2-tert-butylphenol (15 g, 0.1 mmol) and 4-dimethylaminopyridine (0.5 g) is stirred under nitrogen in 300 ml of dichloromethane. Oxalyl chloride (20 ml, 0.22 moles) is added dropwise, then the mixture is heated to reflux. After ten hours the mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in 100 ml of 1,2-dichloroethane and added dropwise under nitrogen to a suspension of aluminum chloride (40 g, 0.3 mmol) in 300 ml of 1,2-chloroethane. After 20 hours at room temperature the mixture is slowly diluted with water until all solids dissolve. The organic layer is separated and dried over molecular sieves, and the solvent is evaporated to leave a syrup which is taken up in chloroform and filtered through a short column of silica gel. The filtrate is stripped of solvent under reduced pressure to leave the product (9.8 g) as a syrup suitably pure for subsequent reactions.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,2-chloroethane
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[C:12](Cl)(=[O:16])[C:13](Cl)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-]>CN(C)C1C=CN=CC=1.ClCCl.O.C(Cl)(Cl)Cl>[CH3:3][C:1]([C:5]1[C:6]2[O:11][C:13](=[O:14])[C:12](=[O:16])[C:7]=2[CH:8]=[CH:9][CH:10]=1)([CH3:4])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
1,2-chloroethane
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After ten hours the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried over molecular sieves
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to leave a syrup which
FILTRATION
Type
FILTRATION
Details
filtered through a short column of silica gel

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=CC=2C(C(OC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 47987%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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